2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both an amino group and a carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and formic acid or its derivatives.
Introduction of the Aminomethyl Group: This step often involves the reaction of the triazole intermediate with formaldehyde and ammonia or an amine under reductive amination conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid is used as a precursor for the synthesis of more complex heterocyclic compounds. It serves as a building block in the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors or as a ligand in the study of protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a scaffold for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility makes it valuable in the production of a wide range of products.
Mechanism of Action
The mechanism of action of 2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(aminomethyl)-1,2,4-triazol-3-yl]propanoic acid
- 2-[5-(aminomethyl)-1,2,4-triazol-3-yl]butanoic acid
- 2-[5-(aminomethyl)-1,2,4-triazol-3-yl]pentanoic acid
Uniqueness
Compared to similar compounds, 2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its specific structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
933684-13-0 |
---|---|
Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.